9-Phenylcarbazole

Description

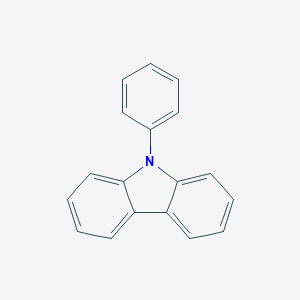

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJYEGDOKCKUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150928 | |

| Record name | N-Phenylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Phenylcarbazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16070 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1150-62-5 | |

| Record name | 9-Phenylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001150625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Phenylcarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9-Phenylcarbazole: A Core Moiety in Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

9-Phenylcarbazole is a versatile aromatic heterocyclic organic compound that has garnered significant attention in various fields of scientific research. Its unique photophysical and electronic properties, coupled with its excellent thermal and morphological stability, make it a valuable building block in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the primary research applications of this compound, with a focus on its role in organic electronics and its emerging potential in drug discovery. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and application of this important molecule.

Organic Electronics: A Luminary in Display and Energy Technologies

This compound and its derivatives are cornerstone materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, this compound-based materials are predominantly utilized as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. Their high triplet energy levels and excellent charge-transporting properties are crucial for achieving high-efficiency and long-lasting devices.

The performance of OLEDs incorporating this compound derivatives is highly dependent on the specific molecular structure and device architecture. The following tables summarize key performance metrics from various studies.

Table 1: Performance of Phosphorescent OLEDs (PhOLEDs) with this compound-based Host Materials

| Host Material | Emitter | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Color |

| m-CF-PhCz[1][2] | Ir(ppy)₂(acac) | 20.3 | 74.6 | - | Green |

| im-OCzP[3] | Green Phosphor | 22.2 | 77.0 | 93.1 | Green |

| im-OCzP[3] | Red Phosphor | 14.1 | 9.0 | 10.1 | Red |

| PhCNCzm-MeCzPh/B3PyMPM (co-host)[4] | Ir(ppy)₂(acac) | 31.5 | - | - | Green |

Table 2: Performance of Thermally Activated Delayed Fluorescence (TADF) OLEDs with this compound-based Materials

| Material | Role | External Quantum Efficiency (EQE) (%) | Emission Color |

| TXO-PhCz[5] | Emitter | >20 (implied) | Green |

| 2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC)[5] | Emitter | 21.2 | Green |

| CzPy2TCz[6] | Host | 23.81 | Green |

| CzPy3TCz[6] | Host | 20.27 | Green |

1.1.1. Synthesis of a this compound Derivative (e.g., 3,6-Dibromo-9-phenylcarbazole)

This protocol is a generalized procedure based on common synthetic routes.[7]

-

Materials: this compound, N-bromosuccinimide (NBS), Dichloromethane (DCM), Water, Ethanol.

-

Procedure:

-

Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask with stirring.

-

Add water to the flask.

-

At room temperature, add N-bromosuccinimide (2.1 equivalents) to the mixture.

-

Allow the reaction to proceed for approximately 2 hours.

-

After the reaction is complete, remove the dichloromethane by rotary evaporation.

-

The crude product can be purified by recrystallization from ethanol to yield 3,6-dibromo-9-phenylcarbazole as a white solid.

-

1.1.2. Fabrication of a Multilayer OLED via Thermal Evaporation

This is a general protocol for the fabrication of a small-molecule OLED.[5][8][9][10]

-

Substrate Preparation:

-

Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.

-

The substrates are then dried with a nitrogen stream and treated with UV-ozone to improve the work function of the ITO.

-

-

Organic Layer Deposition:

-

The cleaned ITO substrate is loaded into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

-

The organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - a mixture of the host and emitter), electron transport layer (ETL), and electron injection layer (EIL) are placed in separate crucibles.

-

The materials are sequentially deposited onto the substrate by heating the crucibles. The deposition rate and thickness of each layer are monitored using a quartz crystal microbalance.

-

-

Cathode Deposition:

-

Following the deposition of the organic layers, a metal cathode (e.g., LiF/Al) is deposited on top through a shadow mask to define the active area of the device.

-

-

Encapsulation:

-

The completed device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.

-

Perovskite Solar Cells (PSCs)

In PSCs, this compound derivatives are primarily investigated as hole-transporting materials (HTMs). An effective HTM needs to have high hole mobility and appropriate energy levels to facilitate the efficient extraction of holes from the perovskite absorber layer and their transport to the electrode.

The following table presents a comparison of the performance of PSCs using different HTMs, including those based on carbazole derivatives.

Table 3: Performance of Perovskite Solar Cells with Various Hole-Transporting Materials

| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |

| Spiro-OMeTAD (benchmark)[11][12] | ~20-22 | ~1.1 | ~23-24 | ~0.75-0.80 |

| Carbazole-based (general)[13] | 15-20+ | 0.9-1.1 | 20-24 | 0.70-0.78 |

| FDT-based HTM[12] | 20.2 | - | - | - |

| X26 (SFX-based)[12] | 20.2 | - | - | - |

1.2.1. Fabrication of a Perovskite Solar Cell (n-i-p structure)

This is a generalized protocol for the fabrication of a planar n-i-p perovskite solar cell.

-

Substrate and ETL Preparation:

-

Patterned FTO-coated glass is cleaned sequentially in ultrasonic baths.

-

An electron transport layer (ETL), such as a compact TiO₂ layer, is deposited onto the FTO, often by spray pyrolysis, followed by annealing at high temperature.

-

-

Perovskite Layer Deposition:

-

Inside a nitrogen-filled glovebox, a perovskite precursor solution is spin-coated onto the ETL.

-

An anti-solvent is often dripped onto the spinning substrate to induce rapid crystallization, followed by annealing.

-

-

Hole-Transporting Layer (HTL) Deposition:

-

A solution of the this compound-based HTM, typically containing additives like Li-TFSI and 4-tert-butylpyridine (tBP) in a solvent like chlorobenzene, is spin-coated on top of the perovskite layer.

-

-

Electrode Deposition:

-

A metal back contact (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask.

-

Medicinal Chemistry: A Scaffold for Novel Therapeutics

Carbazole derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The carbazole nucleus is considered a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. One notable mechanism of action is the reactivation of the p53 tumor suppressor pathway.

A study on the 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), a derivative of this compound, has shown that it can induce apoptosis and senescence in melanoma cells by activating the p53 signaling pathway. This activation is initiated through the phosphorylation of p38-MAPK and JNK, which in turn phosphorylate and activate p53.[6]

2.1.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC₅₀).[14][15][16][17][18]

-

Materials: Cancer cell lines, cell culture medium, 96-well plates, this compound derivative stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the this compound derivative for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

-

2.1.2. Western Blot Analysis for p53 Pathway Activation

This protocol is used to detect changes in the protein levels of p53 and its downstream targets.[19][20][21][22][23]

-

Materials: Treated and untreated cell lysates, SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-actin), HRP-conjugated secondary antibodies, ECL substrate.

-

Procedure:

-

Separate proteins from cell lysates by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody that binds to the primary antibody.

-

Add an ECL substrate, which will produce light in the presence of HRP.

-

Detect the chemiluminescent signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of protein.

-

Other Research Applications

Beyond OLEDs, PSCs, and anticancer research, this compound is also explored in other areas:

-

Photocatalysis: Carbazole-based materials can act as photocatalysts for various organic transformations due to their ability to absorb light and facilitate electron transfer processes.

-

Organic Synthesis: The carbazole moiety is a versatile scaffold for the synthesis of more complex organic molecules with desired electronic and photophysical properties.[7]

This compound is a molecule of significant interest with a broad and expanding range of applications in scientific research. Its well-established role in organic electronics continues to drive the development of more efficient and stable OLEDs and perovskite solar cells. Furthermore, its emerging potential in medicinal chemistry, particularly in the development of novel anticancer agents, opens up new avenues for therapeutic innovation. The detailed protocols and data presented in this guide are intended to facilitate further research and development in these exciting fields, underscoring the enduring importance of this compound as a core molecular scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Imidazolyl-Phenylcarbazole-Based Host Materials and Their Use for Co-host Designs in Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural effect of phenylcarbazole-based molecules on the exciplex-forming co-host system to achieve highly efficient phosphorescent OLEDs with low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. upcommons.upc.edu [upcommons.upc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Learn Display] 42. Evaporation [global.samsungdisplay.com]

- 9. researchgate.net [researchgate.net]

- 10. Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. researchgate.net [researchgate.net]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemia-medyczna-sympozjum.gumed.edu.pl [chemia-medyczna-sympozjum.gumed.edu.pl]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. bio-rad.com [bio-rad.com]

- 22. nacalai.com [nacalai.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 9-Phenylcarbazole from Carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 9-Phenylcarbazole, a crucial building block in the development of organic electronics, pharmaceuticals, and fine chemicals. This document details the core methodologies, presents comparative quantitative data, and offers detailed experimental protocols for key reactions.

Introduction

This compound is an aromatic heterocyclic compound with significant applications in materials science and medicinal chemistry. Its rigid, planar structure and electron-rich nature make it an excellent component for organic light-emitting diodes (OLEDs), photovoltaics, and as a host material for phosphorescent emitters. In drug development, the carbazole scaffold is a recognized pharmacophore present in numerous biologically active compounds. The synthesis of this compound is, therefore, a fundamental process for researchers in these fields. The most prevalent and effective methods for its synthesis from carbazole are the Ullmann condensation and the Buchwald-Hartwig amination, each offering distinct advantages and disadvantages.

Synthetic Methodologies

The arylation of the N-H bond in carbazole is the primary strategy for synthesizing this compound. This is typically achieved through transition metal-catalyzed cross-coupling reactions.

Ullmann Condensation

The Ullmann condensation is a classic method for forming carbon-nitrogen bonds. It traditionally involves the reaction of an amine (carbazole) with an aryl halide (e.g., iodobenzene) in the presence of a copper catalyst, a base, and often at high temperatures.

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols. In the context of this compound synthesis, it facilitates the N-arylation of carbazole. The traditional version of this reaction often requires harsh conditions, such as high temperatures (frequently over 210 °C), stoichiometric amounts of copper, and high-boiling polar solvents like dimethylformamide (DMF) or nitrobenzene. However, modern advancements have introduced ligand-accelerated catalysis, allowing the reaction to proceed under milder conditions with improved yields.

The precise mechanism of the Ullmann reaction can be complex and is not known with certainty. However, a generally accepted pathway for C-N coupling involves the following key steps:

-

Formation of a Copper(I)-Amide: The base deprotonates carbazole to form the carbazolide anion, which then reacts with a Cu(I) salt (often formed in situ) to generate a copper(I)-carbazolide intermediate.

-

Oxidative Addition: The aryl halide (iodobenzene) undergoes oxidative addition to the copper(I) complex, forming a Cu(III) intermediate.

-

Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the C-N bond of this compound and regenerates a Cu(I) species, allowing the catalytic cycle to continue.

Caption: Proposed catalytic cycle for the Ullmann C-N coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and often more efficient alternative to the Ullmann condensation. This reaction uses a palladium catalyst with specific phosphine-based ligands to couple amines with aryl halides under significantly milder conditions. It is known for its broad substrate scope, high yields, and functional group tolerance.

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle:

-

Precatalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.

-

Oxidative Addition: The active L-Pd(0) catalyst (where L is the phosphine ligand) reacts with the aryl halide (e.g., bromobenzene), cleaving the C-Br bond and forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: Carbazole coordinates to the palladium center. A strong base then deprotonates the carbazole N-H, forming a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of this compound from the palladium complex. This step forms the desired C-N bond and regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Data Summary

The choice of synthetic method often depends on factors like cost, desired yield, reaction scale, and available equipment. The following tables summarize quantitative data from various reported procedures for the synthesis of this compound.

Table 1: Comparison of Ullmann Condensation Conditions

| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | 92 | [cite: ] |

| CuI / 1,10-Phenanthroline | K₃PO₄ | Toluene | 110 | 12 | 88 | [cite: ] |

| Copper Powder | K₂CO₃ | DMF | 150 | 48 | 75 | [cite: ] |

| Cu₂O | Cs₂CO₃ | NMP | 120 | 24 | 95 | [cite: ] |

Table 2: Comparison of Buchwald-Hartwig Amination Conditions

| Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 98 | [cite: ] |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 18 | 94 | [cite: ] |

| PdCl₂(dppf) | (none) | Cs₂CO₃ | Toluene | 110 | 24 | 85 | [cite: ] |

| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-AmylOH | 110 | 8 | 96 | [cite: ] |

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis of this compound using the discussed methodologies.

Protocol 1: Ullmann Condensation (Ligand-Accelerated)

This protocol is based on a modern, ligand-accelerated Ullmann-type reaction which allows for milder conditions.

Materials:

-

Carbazole (1.0 eq)

-

Iodobenzene (1.2 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

L-proline (0.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Toluene

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add carbazole, iodobenzene, CuI, L-proline, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous DMSO via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

Protocol 2: Buchwald-Hartwig Amination

This protocol uses a common palladium precatalyst and a bulky biarylphosphine ligand (XPhos).

Materials:

-

Carbazole (1.0 eq)

-

Bromobenzene (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

XPhos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

Ethyl Acetate

-

Hexane

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

-

Add carbazole and a magnetic stir bar.

-

Seal the flask, remove from the glovebox, and add anhydrous toluene and bromobenzene via syringe under an inert atmosphere.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Cool the reaction to room temperature and quench by the slow addition of saturated NH₄Cl solution.

-

Dilute with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude solid can be purified by recrystallization from a mixture of ethanol and water or by flash chromatography (eluent: hexane/dichloromethane) to yield pure this compound.

General Experimental Workflow

The synthesis, purification, and characterization of this compound follow a logical and systematic workflow, applicable to both synthetic methodologies discussed.

Caption: General workflow for synthesis and purification.

Conclusion

The synthesis of this compound from carbazole is most effectively achieved through the Ullmann condensation or the Buchwald-Hartwig amination. While the Ullmann reaction is a classic, cost-effective method, it often requires harsh conditions. Modern ligand-accelerated Ullmann protocols offer significant improvements. The Buchwald-Hartwig amination, although typically more expensive due to palladium catalysts and specialized ligands, provides a more versatile, efficient, and milder route, often resulting in higher yields and accommodating a broader range of functional groups. The selection of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, budget, and desired purity.

9-Phenylcarbazole molecular weight and formula

An In-Depth Technical Guide to 9-Phenylcarbazole

Core Molecular Data

This compound is an aromatic organic compound that serves as a crucial building block in the synthesis of fine chemicals and the development of advanced materials.[1] Its core quantitative data is summarized below.

| Property | Value |

| Molecular Formula | C₁₈H₁₃N[1][2][3] |

| Molecular Weight | 243.3 g/mol [2][4], 243.31 g/mol [1][3] |

| CAS Number | 1150-62-5[1][2][3] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 95-97 °C |

Synthesis Protocol: Palladium-Catalyzed Cross-Coupling

One common and effective method for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig amination.[1] This method offers high yields and purity, which are critical for its applications in areas such as organic electronics.[1]

Materials and Reagents

-

9H-Carbazole

-

Bromobenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine (1.0 M in toluene)

-

Potassium carbonate (K₂CO₃)

-

18-Crown-6

-

Xylene

-

Nitrogen (N₂) gas

Experimental Procedure

The following protocol outlines a typical synthesis of this compound:

-

To a reaction vessel, add Pd₂(dba)₃ (1.095 g, 1.196 mmol) and tri-tert-butylphosphine (4.78 ml, 4.78 mmol, 1.0 M in toluene) in 400 mL of xylene.[4]

-

Stir the mixture under a nitrogen atmosphere for 20 minutes.[4]

-

Sequentially add 9H-carbazole (20 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 11.96 mmol), and potassium carbonate (24.80 g, 179 mmol) to the mixture.[4]

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 18 hours.[4]

-

After the reaction is complete, decant the xylene solution.[4]

-

Evaporate the solvent from the decanted solution.[4]

-

Purify the resulting residue by vacuum distillation to obtain the final product.[4]

This procedure has been reported to yield approximately 22.3 g (97% yield) of this compound.[4]

Logical Workflow for Synthesis and Purification

The general laboratory workflow for the synthesis and purification of this compound can be visualized as a series of sequential steps.

Signaling Pathway Involving Carbazole Derivatives

While specific signaling pathways for this compound are not extensively detailed in the provided context, the closely related carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has been shown to activate the p53 signaling pathway in melanoma cells, leading to apoptosis.[5] This provides a relevant example of the biological activity of this class of compounds.

The proposed mechanism involves the activation of p38-MAPK and JNK, which in turn phosphorylate and activate p53.[5] Activated p53 then upregulates pro-apoptotic proteins and cell cycle inhibitors like p21, ultimately leading to cell cycle arrest and apoptosis.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C18H13N | CID 70851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

photophysical properties of 9-Phenylcarbazole

An In-Depth Technical Guide to the Photophysical Properties of 9-Phenylcarbazole

Introduction

This compound is a prominent aromatic heterocyclic organic compound, structurally characterized by a carbazole core with a phenyl group attached to the nitrogen atom. This molecular architecture provides a unique combination of thermal stability, charge-transporting capabilities, and distinct photophysical behaviors.[1][2] As a result, this compound and its derivatives are crucial building blocks in the development of advanced materials for organic electronics, particularly in organic light-emitting diodes (OLEDs), where they often serve as host materials or molecular components for charge transport layers.[3] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their characterization, and a discussion of the factors influencing its optical behavior, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Photophysical Concepts: A Visual Overview

The interaction of this compound with light is governed by a series of electronic and vibrational transitions. These processes, which include absorption of photons, subsequent relaxation, and the emission of light through fluorescence or phosphorescence, are best described by a Jablonski diagram.[4][5] The diagram illustrates the transitions between singlet (S) and triplet (T) electronic states.

References

- 1. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 97 1150-62-5 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

electrochemical behavior of 9-Phenylcarbazole

An In-depth Technical Guide on the Electrochemical Behavior of 9-Phenylcarbazole

Introduction

This compound is a heterocyclic aromatic compound featuring a carbazole core with a phenyl group attached to the nitrogen atom.[1] This molecular structure imparts significant stability and unique electronic characteristics, making it a crucial building block in the synthesis of fine chemicals and advanced materials.[1] Its derivatives have garnered considerable attention for their application as charge-transporting materials in organic light-emitting diodes (LEDs), electrochromic devices, and as host materials for electroluminescence.[2][3] Understanding the is fundamental to optimizing its use in these and other emerging technologies. This guide provides a detailed overview of its redox properties, reaction mechanisms, and the experimental protocols used for its characterization.

Core Electrochemical Behavior

The electrochemical characteristics of this compound are dominated by the redox activity of the nitrogen atom within the carbazole moiety.[2] Its behavior is primarily studied through techniques like cyclic voltammetry (CV), which reveals the potentials at which the molecule undergoes oxidation and reduction, and the stability of the resulting species.

Oxidation Process

Upon anodic oxidation, this compound undergoes a one-electron transfer to form a cation radical.[2] For the parent, unsubstituted this compound, this oxidation is an irreversible process, with a sharp oxidation peak (Ep,a) observed at approximately +1.38 V versus a saturated calomel electrode (SCE).[2] The irreversibility is due to the high reactivity of the generated cation radical, which rapidly undergoes subsequent chemical reactions.[2]

Dimerization and Electropolymerization

For this compound and its derivatives that are unsubstituted at the 3 and 6 positions of the carbazole ring, the formed cation radicals are unstable and quickly undergo dimerization.[2] This coupling reaction typically occurs between the 3-positions of two cation radicals. The resulting dimer is also electroactive and exhibits its own distinct redox behavior, typically showing two reversible oxidation waves at different potentials.[2] For instance, the dimer of this compound displays two reversible oxidation steps at E1/2 = +1.10 V and +1.29 V.[2]

Continuous potential cycling or holding the potential at a value sufficient to oxidize the monomer leads to electropolymerization, forming a poly(this compound) (P9PC) film on the electrode surface.[4][5] Quantum chemistry calculations suggest that this polymerization predominantly occurs through linkages at the C3 and C6 positions of the carbazole units.[4] The resulting polymer films are electroactive, demonstrate good thermal stability, and can exhibit electrical conductivity and blue-light fluorescence.[4]

Substituent Effects

The electrochemical properties of this compound are highly sensitive to the nature and position of substituents.

-

3,6-Positions: Substituents at these positions on the carbazole ring have a significant impact on the oxidation potential and the stability of the cation radical.[2] For example, introducing alkyl groups at the 3,6-positions can render the oxidation process reversible by sterically hindering the dimerization reaction.[2]

-

N-Phenyl Group: Substituents at the para-position of the N-phenyl group have a relatively minor effect on the redox potential.[2] This is attributed to the nearly perpendicular orientation of the phenyl group relative to the carbazole plane, which minimizes electronic resonance.[2]

Quantitative Data Summary

The following table summarizes the key electrochemical data for this compound and some of its derivatives as reported in the literature.

| Compound | Oxidation Potential (V vs. SCE) | Reversibility | Solvent / Supporting Electrolyte | Notes | Citation |

| This compound | Ep,a = +1.38 V | Irreversible | CH3CN / 0.2 M TBAP | Undergoes dimerization upon oxidation. | [2] |

| This compound | Onset = +0.9 V | - | BFEE + 2% H2SO4 | Lower oxidation potential in acidic media, leading to electropolymerization. | [4] |

| This compound | Onset = +1.1 V | - | CH3CN / 0.1 M Bu4NBF4 | - | [4] |

| 9-(4-Aminophenyl)carbazole | Ep,a = +0.93 V, +1.31 V | Irreversible | CH3CN / 0.2 M TBAP | Two irreversible oxidation waves are observed. | [2] |

| 3,6-Di-tert-butyl-9-phenylcarbazole | E1/2 = +1.26 V | Reversible | CH3CN / 0.2 M TBAP | Tert-butyl groups at 3,6-positions prevent dimerization. | [2] |

| Dimer of this compound | E1/2 = +1.10 V, +1.29 V | Reversible | CH3CN / 0.2 M TBAP | Shows two distinct, reversible oxidation steps. | [2] |

TBAP: Tetra-n-butylammonium perchlorate; BFEE: Boron trifluoride diethyl etherate.

Experimental Protocols

The primary technique for investigating the is cyclic voltammetry (CV). A generalized protocol is provided below.

Cyclic Voltammetry (CV) Methodology

1. Materials and Apparatus:

-

Potentiostat: An instrument capable of controlling the potential of the working electrode versus the reference electrode and measuring the resulting current.

-

Electrochemical Cell: A three-electrode cell made of glass or Teflon.

-

Working Electrode (WE): Typically a glassy carbon, platinum, or gold disk electrode. The WE should be polished to a mirror finish with alumina slurry and sonicated before each experiment.

-

Reference Electrode (RE): A non-aqueous Ag/Ag+ or a saturated calomel electrode (SCE), isolated from the bulk solution by a salt bridge if necessary.

-

Counter Electrode (CE): A platinum wire or gauze with a surface area larger than the WE.

-

Solvent: A high-purity, anhydrous solvent such as acetonitrile (CH3CN) or dichloromethane (CH2Cl2).

-

Supporting Electrolyte: A non-reactive salt to ensure solution conductivity, typically 0.1 M tetra-n-butylammonium perchlorate (TBAP) or tetra-n-butylammonium hexafluorophosphate (TBAPF6).

-

Analyte: this compound or its derivative, typically at a concentration of 1-5 mM.

-

Inert Gas: High-purity nitrogen or argon for deaerating the solution.

2. Procedure:

-

Prepare the analyte solution by dissolving the this compound derivative and the supporting electrolyte in the chosen solvent.

-

Assemble the three-electrode cell with the polished WE, RE, and CE.

-

Transfer the solution to the cell and de-aerate by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Record a background CV scan of the solvent and supporting electrolyte solution to establish the potential window.

-

Set the CV parameters on the potentiostat software: initial potential, switching potentials (vertex potentials), and scan rate (e.g., 100 mV/s).

-

Initiate the potential sweep, typically starting from a potential where no reaction occurs and sweeping towards the oxidation potential.

-

Record the resulting cyclic voltammogram (a plot of current vs. potential).

-

Perform iR compensation to minimize the effect of solution resistance, if necessary.[3]

-

Analyze the voltammogram to determine peak potentials (Ep), half-wave potentials (E1/2), and peak currents (ip).

Visualizations

Electrochemical Reaction Pathways

Caption: Oxidation of this compound to a radical cation, followed by dimerization.

Experimental Workflow for Cyclic Voltammetry

Caption: Standard experimental workflow for cyclic voltammetry analysis.

Electropolymerization Mechanism

Caption: Proposed mechanism for the electropolymerization of this compound.

References

A Comprehensive Technical Guide to the Solubility of 9-Phenylcarbazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 9-Phenylcarbazole (PCz), a pivotal molecule in the advancement of organic electronics and pharmaceutical research. A thorough understanding of its solubility characteristics is essential for designing efficient synthesis, purification, and formulation processes. This document compiles quantitative solubility data, details experimental methodologies for its determination, and illustrates key concepts through logical diagrams.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental predictor of solubility. This compound, with its large, non-polar aromatic structure, is anticipated to exhibit higher solubility in non-polar or moderately polar organic solvents and lower solubility in highly polar solvents. Factors such as temperature and the specific intermolecular interactions (e.g., van der Waals forces, dipole-dipole interactions) play a crucial role in determining the extent of solubility.

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x) of this compound in a range of common organic solvents at various temperatures, as determined by the isothermal saturation method.[1]

Table 1: Solubility of this compound in Alcohols and Alkanes [1]

| Temperature (K) | Methanol (10³x) | Ethanol (10³x) | n-Propanol (10³x) | Isopropanol (10³x) | n-Butanol (10³x) | n-Hexane (10³x) | Cyclohexane (10³x) |

| 278.15 | 0.49 | 0.81 | 2.58 | 0.94 | 2.21 | 12.31 | - |

| 283.15 | 0.61 | 1.01 | 3.19 | 1.15 | 2.72 | 14.83 | 24.31 |

| 288.15 | 0.75 | 1.25 | 3.93 | 1.41 | 3.34 | 17.80 | 28.79 |

| 293.15 | 0.93 | 1.54 | 4.83 | 1.73 | 4.10 | 21.31 | 34.02 |

| 298.15 | 1.14 | 1.90 | 5.94 | 2.12 | 5.03 | 25.46 | 40.11 |

| 303.15 | 1.41 | 2.34 | 7.30 | 2.60 | 6.17 | 30.36 | 47.19 |

| 308.15 | 1.73 | 2.87 | 8.96 | 3.19 | 7.57 | 36.14 | 55.42 |

| 313.15 | 2.13 | 3.53 | 11.00 | 3.91 | 9.28 | 42.96 | 64.98 |

Table 2: Solubility of this compound in Other Common Organic Solvents [1]

| Temperature (K) | Acetonitrile (10³x) | 1,4-Dioxane (10³x) | Tetrahydrofuran (10³x) | Dichloromethane (10³x) | Trichloromethane (10³x) |

| 278.15 | 4.28 | - | 110.12 | 148.21 | - |

| 283.15 | 5.10 | - | 128.53 | 171.02 | - |

| 288.15 | 6.08 | 134.19 | 150.01 | 197.43 | 260.15 |

| 293.15 | 7.24 | 153.21 | 174.43 | 228.11 | 294.33 |

| 298.15 | 8.63 | 174.92 | 202.41 | 263.79 | 333.19 |

| 303.15 | 10.28 | 200.01 | 234.62 | 305.31 | 377.41 |

| 308.15 | 12.25 | 228.23 | 271.81 | 353.62 | 427.78 |

| 313.15 | 14.59 | 260.11 | 314.89 | - | 485.12 |

Note: The solubility of this compound in dichloromethane was measured up to 308.15 K due to its boiling point. The solubility in 1,4-dioxane and trichloromethane was measured from 288.15 K due to their melting points.[1]

Experimental Protocols

The quantitative data presented in this guide was primarily obtained using the isothermal saturation method , a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[1]

Isothermal Saturation Method

Objective: To determine the equilibrium concentration of a solute in a solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents

-

Jacketed glass vessel with magnetic stirrer

-

Thermostatic bath

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a jacketed glass vessel.

-

Equilibration: The vessel is sealed and maintained at a constant temperature using a thermostatic bath. The solution is continuously stirred to facilitate the dissolution process and reach equilibrium. The system is typically left for several hours to ensure saturation.

-

Sampling: Once equilibrium is reached, stirring is stopped, and the solution is left undisturbed to allow undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a syringe.

-

Filtration: The withdrawn sample is immediately filtered through a syringe filter (typically 0.45 µm) to remove any undissolved microcrystals. This step is crucial to prevent overestimation of the solubility.

-

Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as HPLC. A calibration curve is used to correlate the analytical signal with the concentration.

-

Data Calculation: The mole fraction solubility is calculated from the determined concentration. The experiment is repeated at different temperatures to obtain a solubility curve.

Visualizations

Factors Influencing Solubility

The solubility of an organic compound like this compound is governed by a balance of several factors. The following diagram illustrates the key relationships influencing this equilibrium.

Caption: Key factors influencing the solubility of organic compounds.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the isothermal saturation method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is highly dependent on the choice of solvent and the temperature of the system. It exhibits significantly higher solubility in chlorinated solvents like trichloromethane and dichloromethane, and in ethers like tetrahydrofuran and 1,4-dioxane, compared to alcohols and alkanes.[1] The provided quantitative data and experimental protocols serve as a valuable resource for researchers and professionals in optimizing processes involving this compound, from laboratory-scale synthesis to industrial applications in organic electronics and drug development.

References

Spectroscopic Profile of 9-Phenylcarbazole: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 9-Phenylcarbazole (C₁₈H₁₃N), a key molecule in materials science and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, along with the experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of its hydrogen atoms.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not fully available in search results |

A free account is required to view the full spectrum on SpectraBase.[1]

1.2. ¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule. The spectrum is typically recorded in a deuterated solvent like Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as the internal reference.[2]

| Chemical Shift (δ) ppm | Assignment |

| Specific peak assignments not available in search results |

SpectraBase and ChemicalBook confirm the availability of ¹³C NMR data for this compound.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound has been studied using various techniques, including KBr wafer, ATR-Neat, and vapor phase methods.[4]

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| Specific peak data not fully available in search results |

A study by Keshari et al. provides the IR spectrum of a derivative, 9-phenyl-9H-carbazole-3-carbaldehyde, which can offer insights into the core structure's vibrations.[5] Another study focused on computational and experimental infrared spectra of N-substituted carbazoles, including this compound.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of this compound shows characteristic absorption peaks. In one study, absorption peaks were observed at 243 nm and 296 nm.[7] Another source indicates UV peaks at 248 nm and 301 nm for a related dimer.[8] The NIST WebBook also contains UV/Visible spectral data for this compound.[9][10]

| λmax (nm) | Solvent |

| 243, 296 | CH₃CN[7] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. NMR Spectroscopy Protocol

This protocol is a general guideline for obtaining ¹H and ¹³C NMR spectra of organic compounds like this compound.

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, and 20-100 mg for ¹³C NMR.[11][12]

-

Select an appropriate deuterated solvent that completely dissolves the compound, such as Chloroform-d (CDCl₃), which is common for nonpolar organic molecules.[11][13]

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[11] Gentle vortexing or sonication can aid dissolution.[11]

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality NMR tube. This is crucial as suspended particles can distort the magnetic field and broaden spectral lines.

-

Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.[11]

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing.[12][13]

-

Cap the NMR tube securely to prevent solvent evaporation.[11]

-

-

Data Acquisition :

-

Insert the prepared NMR tube into the spectrometer.

-

The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[11]

-

Shim the magnetic field to maximize homogeneity and improve spectral resolution.[11]

-

Tune the probe to the appropriate nucleus (¹H or ¹³C).[11]

-

Set the acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and begin the experiment.[11]

-

2. IR Spectroscopy Protocol (Thin Solid Film Method)

This method is suitable for solid samples like this compound.[14]

-

Sample Preparation :

-

Dissolve a small amount (around 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[14]

-

Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

-

Using a pipette, drop a small amount of the prepared solution onto the salt plate.[14]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[14] If the resulting peaks are too intense, the film is too thick and should be remade with a more dilute solution.[14]

-

-

Data Acquisition :

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.[14]

-

Acquire the background spectrum (of the clean, empty beam path).

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

3. UV-Vis Spectroscopy Protocol

This protocol outlines the steps for obtaining a UV-Vis absorption spectrum of a compound in solution.

-

Sample Preparation :

-

Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol, or cyclohexane).

-

From the stock solution, prepare a dilute solution of a concentration that will result in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0). If the sample is too concentrated, the detector may not receive enough light.[15]

-

Use a clean quartz cuvette, as glass absorbs in the UV region. Rinse the cuvette with the solvent being used for the measurement.[15]

-

Fill a reference cuvette with the pure solvent (the "blank").[16]

-

Fill a sample cuvette with the prepared dilute solution of this compound.

-

-

Data Acquisition :

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[17]

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).[17]

-

Place the reference cuvette (blank) in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[16]

-

Replace the reference cuvette with the sample cuvette.

-

Run the scan to obtain the absorption spectrum of the sample. The software will plot absorbance as a function of wavelength.

-

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow of spectroscopic analysis for a compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. N-PHENYLCARBAZOLE HYDROCHLORIDE(1150-62-5) 13C NMR [m.chemicalbook.com]

- 4. This compound | C18H13N | CID 70851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 9. 9H-Carbazole, 9-phenyl- [webbook.nist.gov]

- 10. 9H-Carbazole, 9-phenyl- [webbook.nist.gov]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. ossila.com [ossila.com]

- 16. engineering.purdue.edu [engineering.purdue.edu]

- 17. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 9-Phenylcarbazole via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 9-phenylcarbazole using the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and broad functional group tolerance.[1][2] this compound and its derivatives are important structural motifs in materials science, particularly for organic light-emitting diodes (OLEDs), and are also prevalent in pharmaceuticals and agrochemicals.[3]

Reaction Scheme and Catalytic Cycle

The Buchwald-Hartwig amination for the synthesis of this compound involves the coupling of 9H-carbazole with an aryl halide, typically bromobenzene or iodobenzene, in the presence of a palladium catalyst, a phosphine ligand, and a base.

General Reaction:

The catalytic cycle for the Buchwald-Hartwig amination is a well-established mechanistic pathway involving several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5]

Comparative Data of Reaction Conditions

The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of the Buchwald-Hartwig amination. Below is a summary of various reported conditions for the synthesis of this compound and related N-arylcarbazoles.

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Aryl Halide |

| Pd₂(dba)₃ | Tri-tert-butylphosphine | K₂CO₃ | Xylene | Reflux | 18 | 97 | Bromobenzene |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 8 | High | Bromo-aromatic |

| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | 100 | 24 | High | Aryl bromide |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 91 (conversion) | Substituted aryl bromide |

Note: "High" yield indicates a qualitative description from the source where a specific quantitative value was not provided for the general reaction.

Detailed Experimental Protocol

This protocol is adapted from a high-yield synthesis of this compound.[4]

Materials and Equipment:

-

Reactants: 9H-Carbazole, Bromobenzene

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Ligand: Tri-tert-butylphosphine (1.0 M in toluene)

-

Base: Potassium carbonate (K₂CO₃)

-

Solvent: Xylene

-

Additive: 18-Crown-6

-

Reaction Vessel: Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert Atmosphere: Nitrogen or Argon gas line

-

Purification: Vacuum distillation apparatus, silica gel for chromatography (optional)

Experimental Workflow:

Procedure:

-

Catalyst-Ligand Premixing: In a dry round-bottom flask under a nitrogen atmosphere, add Pd₂(dba)₃ (1.095 g, 1.196 mmol) and tri-tert-butylphosphine (4.78 mL of a 1.0 M solution in toluene, 4.78 mmol). Add 400 mL of dry xylene. Stir the mixture for 20 minutes at room temperature.

-

Addition of Reactants: To the catalyst mixture, add 9H-carbazole (20 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 11.96 mmol), and potassium carbonate (24.80 g, 179 mmol) in sequence.

-

Reaction: Heat the reaction mixture to reflux and maintain for 18 hours under a nitrogen atmosphere. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Decant the xylene solution to separate it from the solid residues.

-

Purification: Concentrate the decanted solution under reduced pressure to remove the xylene. Purify the resulting residue by vacuum distillation to obtain this compound as a white solid. A yield of approximately 22.3 g (97%) can be expected.[4]

Safety Precautions:

-

Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.

-

Organic solvents such as xylene and toluene are flammable. Avoid open flames and ensure proper grounding of equipment.

-

Potassium carbonate is a mild base; avoid contact with skin and eyes.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of this compound. The provided protocol, utilizing a Pd₂(dba)₃/tri-tert-butylphosphine catalytic system, offers an excellent yield. Researchers can adapt the reaction conditions based on the comparative data to optimize the synthesis for their specific needs, taking into account factors such as substrate scope, cost, and scalability.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Ullmann Coupling Reaction: N-Arylation of Carbazole

For Researchers, Scientists, and Drug Development Professionals

The N-arylation of carbazoles is a fundamental transformation in organic synthesis, yielding structures prevalent in pharmaceuticals, organic electronics, and materials science. The Ullmann coupling reaction, a copper-catalyzed cross-coupling, remains a robust and widely employed method for forging this crucial C-N bond. This document provides detailed application notes, experimental protocols, and a summary of reaction parameters to facilitate the successful implementation of this reaction.

Application Notes

The Ullmann condensation, or Ullmann-type reaction, involves the copper-promoted coupling of an aryl halide with an amine, in this case, carbazole.[1] Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 210°C), polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and stoichiometric amounts of copper.[1] However, significant advancements have led to milder and more efficient protocols.

Modern Ullmann N-arylation of carbazole often utilizes a catalytic amount of a copper(I) salt, such as CuI or CuCl, in the presence of a ligand.[2][3] The ligand plays a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the reaction, often allowing for lower reaction temperatures and catalyst loadings.[4] Common ligands include diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), and N-heterocyclic carbenes (NHCs).[2][5][6]

The choice of base is also critical for the deprotonation of carbazole to form the nucleophilic carbazolide anion. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), as well as alkoxides (e.g., t-BuOLi).[2][3][7] The reactivity of the aryl halide follows the general trend: I > Br > Cl.[1] While aryl iodides are the most reactive, recent developments have enabled the use of less expensive aryl bromides and even chlorides.[3][8]

Recent innovations in this field include the use of visible light-mediated Ullmann-type C-N coupling reactions, which can proceed under even milder conditions.[9][10] These methods often employ a photocatalyst in conjunction with a copper salt.[9] Additionally, "on water" protocols have been developed, offering a more environmentally friendly approach.[11][12]

Quantitative Data Summary

The following table summarizes various reported conditions for the Ullmann N-arylation of carbazole, providing a comparative overview of different catalytic systems and their efficiencies.

| Aryl Halide | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | CuI (5) | 1,10-phenanthroline (10) | KOH | DME/H₂O | 95 | 20 | 90 | [2] |

| 4-Iodotoluene | CuI (5) | 1,10-phenanthroline (10) | KOH | DME/H₂O | 95 | 20 | 85 | [2] |

| 4-Iodoanisole | CuI (5) | 1,10-phenanthroline (10) | KOH | DME/H₂O | 95 | 20 | 88 | [2] |

| 1-Iodo-4-nitrobenzene | CuI (5) | 1,10-phenanthroline (10) | KOH | DME/H₂O | 95 | 20 | 75 | [2] |

| 2-Bromopyridine | CuCl (5) | 1-methyl-imidazole (10) | t-BuOLi | Toluene | 120 | 24 | 95 | [3] |

| 4-Bromoanisole | CuI (10) | Prolinamide (20) | K₂CO₃ | Water | 100 | - | 92 | [12] |

| Iodobenzene | CuI (5) | N,N'-dimethylethylenediamine (10) | K₃PO₄ | Dioxane | 110 | 24 | 95 | [7] |

| Aryl Iodides | CuI (5) | None | NaOH | Ethylene Glycol | 120 | 24 | 85-95 | [13] |

Experimental Protocols

Below is a general, representative protocol for the copper-catalyzed N-arylation of carbazole with an aryl iodide, adapted from the cited literature.[2][7] Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may be necessary for specific substrates.

Materials:

-

Carbazole

-

Aryl halide (e.g., iodobenzene)

-

Copper(I) iodide (CuI)

-

Ligand (e.g., 1,10-phenanthroline)

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Anhydrous solvent (e.g., dioxane, toluene, or DMF)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Magnetic stirrer and heating plate/oil bath

-

Inert gas supply (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add carbazole (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and the ligand (0.10 mmol, 10 mol%).

-

Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol) to the reaction vessel.

-

Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the anhydrous solvent (e.g., dioxane, 5 mL) via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110°C) and stir vigorously for the specified time (e.g., 24 hours).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-arylcarbazole.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagrams

Caption: Experimental workflow for the Ullmann N-arylation of carbazole.

Caption: Key components of the Ullmann N-arylation of carbazole.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. "On Water" Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols [organic-chemistry.org]

- 13. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

Application Notes and Protocols for 9-Phenylcarbazole in OLEDs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9-Phenylcarbazole (PCz) as a host material in Organic Light-Emitting Diodes (OLEDs). This document includes detailed experimental protocols for the synthesis and purification of PCz, fabrication of OLED devices, and a summary of its performance characteristics.

Introduction to this compound as an OLED Host Material

This compound (PCz) is a carbazole derivative widely utilized in the field of organic electronics, particularly as a host material in phosphorescent and fluorescent OLEDs. Its popularity stems from a combination of desirable properties including a high triplet energy, good thermal stability, and excellent hole-transporting capabilities. The rigid and bulky structure of PCz helps to prevent intermolecular interactions, such as π-π stacking, which can lead to quenching of emissive states. These characteristics make it an effective host for a variety of guest emitter molecules, enabling efficient energy transfer and leading to high-performance OLED devices.

Physicochemical Properties and Performance Data

The performance of OLEDs is intrinsically linked to the properties of the materials used. This compound possesses key attributes that make it a favorable host material.

Photophysical and Electronic Properties of this compound

A summary of the key photophysical and electronic properties of this compound is presented in the table below. These values are critical for designing efficient OLED device architectures.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₃N | - |

| Molecular Weight | 243.31 g/mol | - |

| Highest Occupied Molecular Orbital (HOMO) | ~ -5.5 to -5.8 eV | [1] |

| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.1 to -2.4 eV | [1] |

| Triplet Energy (T₁) | ~ 2.9 to 3.0 eV | [2] |

| UV-Vis Absorption (in solution) | ~ 293, 325, 338 nm | [3] |

| Photoluminescence (PL) Emission (in solution) | ~ 350, 365 nm | [3] |

Performance of OLEDs Utilizing this compound Derivatives as Host Materials

The following table summarizes the performance of green phosphorescent OLEDs (PhOLEDs) that utilize derivatives of this compound as the host material. While these are not purely this compound, they provide a strong indication of the performance that can be expected from this class of materials. The device architecture plays a crucial role in the final performance metrics.

| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Device Architecture Reference |

| m-CF-PhCz | Ir(ppy)₂(acac) | 20.3 | 74.6 | - | ITO/HATCN/TAPC/Host:Emitter/TPBi/LiF/Al[4][5] |

| PhCNCzm-MeCzPh/B3PyMPM (co-host) | Ir(ppy)₂(acac) | 31.5 | - | - | ITO/HATCN/TAPC/Host:Emitter/B3PyMPM/LiF/Al[6] |

| BCzPh-based | Ir(ppy)₃ | >23.9 | - | - | Not Specified[7] |

| Imidazolyl-phenylcarbazole based | Ir(ppy)₃ | 22.2 | 77.0 | 93.1 | Not Specified[8] |

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, and utilization of this compound in the fabrication of OLEDs.

Synthesis of this compound via Ullmann Condensation

This protocol describes a common method for synthesizing this compound.[9][10][11][12][13]

Materials:

-

Carbazole

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

1,10-Phenanthroline

-

Toluene (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

-

In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add carbazole (1 equivalent), iodobenzene (1.2 equivalents), potassium carbonate (2 equivalents), copper(I) iodide (0.1 equivalents), and 1,10-phenanthroline (0.2 equivalents).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous toluene and a small amount of anhydrous DMF to the flask.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the inorganic salts.

-

Wash the Celite pad with toluene.

-

Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified as described in the following section.

Purification of this compound

High purity of the host material is critical for achieving high-performance and long-lasting OLEDs. A two-step purification process involving recrystallization followed by sublimation is recommended.[14][15][16][17]

3.2.1. Recrystallization

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol or a mixture of toluene and hexane).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

-

Hot-filter the solution to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, which should induce the crystallization of the purified this compound.

-

Further cooling in an ice bath can increase the yield.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

3.2.2. Sublimation

-

Place the recrystallized this compound in a sublimation apparatus.

-

Heat the apparatus under high vacuum (typically < 10⁻⁵ Torr).

-

The this compound will sublime and deposit as pure crystals on a cold finger or the cooler parts of the apparatus.

-

Collect the purified crystals in an inert atmosphere (e.g., a glovebox) to prevent contamination.

Fabrication of a Phosphorescent OLED using this compound as a Host

This protocol outlines the fabrication of a typical multi-layer PhOLED using thermal evaporation in a high-vacuum chamber.[18][19]

Device Structure: ITO / HTL / PCz:Emitter / EBL / ETL / EIL / Cathode

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Hole-Transport Layer (HTL) material (e.g., TAPC)

-

This compound (PCz) as the host

-

Phosphorescent emitter (e.g., Ir(ppy)₃ for green emission)

-

Electron-Blocking Layer (EBL) material (e.g., TCTA)

-

Electron-Transport Layer (ETL) material (e.g., TPBi)

-

Electron-Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)

-

Cathode material (e.g., Aluminum, Al)

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol). Dry the substrates with a stream of nitrogen and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

-

Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

-

Deposit a 40 nm thick layer of TAPC as the HTL at a rate of ~1-2 Å/s.

-